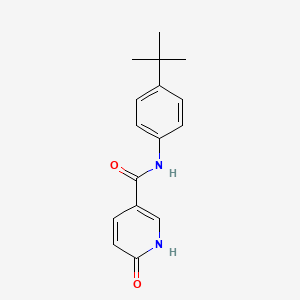![molecular formula C22H17BrO4 B7467522 [2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate](/img/structure/B7467522.png)
[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate, also known as BPEPA, is a synthetic compound that has been extensively studied for its potential use in scientific research. BPEPA is a member of the class of aryl ketones and is structurally similar to other compounds that have been investigated for their biological activity.
Mécanisme D'action
The mechanism of action of [2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate is not well understood, but it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. This inhibition may lead to changes in the way that these compounds are processed by the body, potentially leading to altered physiological effects.
Biochemical and Physiological Effects:
[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate has been shown to have a number of biochemical and physiological effects in laboratory experiments. For example, it has been shown to inhibit the activity of certain enzymes involved in drug metabolism, as well as to alter the expression of certain genes in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate in laboratory experiments is that it is relatively easy to synthesize and purify, making it readily available for use in a variety of research settings. However, one limitation of [2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of potential future directions for research involving [2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate. One area of focus could be on further elucidating its mechanism of action, which could help to better understand its potential uses in scientific research. Another potential direction could be on exploring the use of [2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate in combination with other compounds, in order to determine whether it has synergistic effects that could be useful in certain applications. Additionally, further research could be done to explore the potential therapeutic uses of [2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate, particularly in the treatment of certain diseases or conditions.
Méthodes De Synthèse
[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate can be synthesized using a variety of methods, including the reaction of 2-bromoacetophenone with phenylphenoxyacetic acid in the presence of a base. The resulting product can be purified using standard techniques, such as column chromatography.
Applications De Recherche Scientifique
[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate has been studied for its potential use in a variety of scientific research applications, including as a tool for understanding the mechanisms of certain biological processes. For example, [2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate has been used to study the role of certain enzymes in the metabolism of drugs and other compounds.
Propriétés
IUPAC Name |
[2-(2-bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrO4/c23-19-12-6-4-11-18(19)20(24)14-27-22(25)15-26-21-13-7-5-10-17(21)16-8-2-1-3-9-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKONDCIEUVBDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)OCC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-1-[(1S)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467469.png)
![2-(diethylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B7467471.png)
![2-chloro-1-[(1R)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467478.png)



![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B7467499.png)

![ethyl (E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467515.png)
![N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide](/img/structure/B7467517.png)

![N-tert-butyl-3,6-dichloro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7467528.png)
![5-methyl-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7467532.png)